molecular formula C10H11N5S B089386 s-Triazine, 2-amino-4-(p-(methylthio)anilino)- CAS No. 1083-47-2

s-Triazine, 2-amino-4-(p-(methylthio)anilino)-

Cat. No. B089386
CAS RN: 1083-47-2
M. Wt: 233.3 g/mol
InChI Key: NYYGPLHZTQTSKB-UHFFFAOYSA-N
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Description

S-Triazine, 2-amino-4-(p-(methylthio)anilino)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MTA or amitrole, and it has been synthesized through various methods. The purpose of

Mechanism Of Action

The mechanism of action of s-Triazine, 2-amino-4-(p-(methylthio)anilino)- is not fully understood. However, it is believed that this compound works by inhibiting the synthesis of DNA, RNA, and protein in cells. This leads to the death of cells, which can be beneficial in the treatment of cancer or in the control of weeds.

Biochemical And Physiological Effects

S-Triazine, 2-amino-4-(p-(methylthio)anilino)- has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to cause liver damage and thyroid dysfunction. It has also been shown to cause DNA damage and chromosomal abnormalities in human cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using s-Triazine, 2-amino-4-(p-(methylthio)anilino)- in lab experiments is that it is readily available and relatively inexpensive. However, one of the limitations of using this compound is that it can be toxic to cells and animals, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of s-Triazine, 2-amino-4-(p-(methylthio)anilino)-. One area of research is the development of new herbicides that are more effective and less toxic than current herbicides. Another area of research is the development of new anti-cancer agents that target specific cancer cells without harming healthy cells. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential effects on human health.
Conclusion
In conclusion, s-Triazine, 2-amino-4-(p-(methylthio)anilino)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its potential use as a herbicide and anti-cancer agent. While there are advantages to using this compound in lab experiments, it is important to be aware of its potential toxicity and limitations. Further research is needed to fully understand the mechanism of action of this compound and its potential effects on human health.

Synthesis Methods

There are several methods for synthesizing s-Triazine, 2-amino-4-(p-(methylthio)anilino)-. One of the most common methods is the reaction of 4-nitroaniline with potassium thiocyanate to form 4-(methylthio)aniline. This compound is then reacted with cyanogen bromide to form s-Triazine, 2-amino-4-(p-(methylthio)anilino)-.

Scientific Research Applications

S-Triazine, 2-amino-4-(p-(methylthio)anilino)- has been widely used in scientific research due to its potential applications in various fields. One of the most common applications of this compound is in the field of agriculture, where it has been used as a herbicide to control weeds. It has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells.

properties

CAS RN

1083-47-2

Product Name

s-Triazine, 2-amino-4-(p-(methylthio)anilino)-

Molecular Formula

C10H11N5S

Molecular Weight

233.3 g/mol

IUPAC Name

2-N-(4-methylsulfanylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H11N5S/c1-16-8-4-2-7(3-5-8)14-10-13-6-12-9(11)15-10/h2-6H,1H3,(H3,11,12,13,14,15)

InChI Key

NYYGPLHZTQTSKB-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)NC2=NC=NC(=N2)N

Canonical SMILES

CSC1=CC=C(C=C1)NC2=NC=NC(=N2)N

Other CAS RN

1083-47-2

synonyms

s-Triazine, 2-amino-4-(p-(methylthio)anilino)-

Origin of Product

United States

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